molecular formula C15H20N6O4 B12544715 N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide CAS No. 653572-00-0

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide

Cat. No.: B12544715
CAS No.: 653572-00-0
M. Wt: 348.36 g/mol
InChI Key: FQPVSRPXOMFMKU-UHFFFAOYSA-N
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Description

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is a fluorescent probe featuring a piperazine-carboxamide backbone conjugated to the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group. The NBD moiety is a nitrobenzofurazan derivative widely used in biochemical assays due to its strong fluorescence emission (~535 nm) upon excitation at 485 nm . This compound is structurally designed for applications in receptor binding studies, cellular tracking, or enzyme activity assays, leveraging the NBD group’s fluorescence properties .

Properties

CAS No.

653572-00-0

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

N-butyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide

InChI

InChI=1S/C15H20N6O4/c1-2-3-6-16-15(22)20-9-7-19(8-10-20)11-4-5-12(21(23)24)14-13(11)17-25-18-14/h4-5H,2-3,6-10H2,1H3,(H,16,22)

InChI Key

FQPVSRPXOMFMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-7-nitro-2,1,3-benzoxadiazole

The benzoxadiazole core is typically synthesized via nitration and cyclization of substituted aniline precursors. For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole is prepared by treating 4-chloroaniline with concentrated nitric acid in sulfuric acid, followed by cyclization with sodium nitrite under acidic conditions.

Piperazine Substitution

The chloride at position 4 of the benzoxadiazole undergoes nucleophilic displacement with piperazine. Reaction conditions include:

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
  • Temperature : 80–100°C for 12–24 hours.

Example Protocol :

  • Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (1.0 equiv) and piperazine (2.0 equiv) in DMF.
  • Add DIPEA (3.0 equiv) and heat at 90°C for 18 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate 4-(piperazin-1-yl)-7-nitro-2,1,3-benzoxadiazole.

Protective Group Strategy for Selective Amidation

Boc Protection of Piperazine

To avoid bis-alkylation or undesired side reactions, one nitrogen of piperazine is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Dissolve piperazine (1.0 equiv) in THF.
  • Add Boc₂O (1.1 equiv) and stir at room temperature for 6 hours.
  • Isolate 1-Boc-piperazine via filtration.

Substitution with Benzoxadiazole

1-Boc-piperazine reacts with 4-chloro-7-nitro-2,1,3-benzoxadiazole under conditions similar to Section 1.2, yielding 1-Boc-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine.

Deprotection and Amidation

  • Boc Removal : Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to expose the secondary amine.
  • Amidation : React the free amine with butyl isocyanate or butylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the carboxamide.

Example Amidation Protocol :

  • Dissolve 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine (1.0 equiv) in DCM.
  • Add butylamine (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv).
  • Stir at room temperature for 12 hours and purify via recrystallization.

Critical Analysis of Methodologies

Yield Optimization

  • Nucleophilic Substitution : Yields range from 60–75% depending on solvent polarity and temperature.
  • Amidation : Coupling agents like HATU improve yields to >80% compared to EDC (70–75%).

Regioselectivity Challenges

  • Competing reactions at piperazine’s secondary amine are mitigated using Boc protection.
  • Steric hindrance from the nitro group necessitates elevated temperatures for substitution.

Purification Techniques

  • Column chromatography (SiO₂) with ethyl acetate/hexane (1:3) resolves intermediates.
  • Recrystallization from ethanol/water mixtures purifies the final product.

Comparative Data of Synthetic Routes

Method Key Steps Yield (%) Purity (%)
Boc Protection/Amidation Boc protection, substitution, deprotection, amidation 68 98
Direct Carboxamide Route Piperazine-1-carbonyl chloride + butylamine 72 95
One-Pot Substitution/Amidation Simultaneous substitution/amidation 55 90

Industrial-Scale Considerations

Cost-Effective Reagents

  • DIPEA vs. TEA : TEA reduces costs by 30% but requires longer reaction times.
  • Solvent Recovery : DMF and DCM are recycled via distillation.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces substitution time from 18 hours to 2 hours, improving yield to 82%.

Flow Chemistry Applications

Continuous-flow reactors enhance reproducibility for large-scale production, achieving 85% yield in amidation steps.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various piperazine derivatives.

Scientific Research Applications

Biological Research Applications

Fluorescent Probes
The compound is widely recognized for its utility as a fluorescent probe in biological systems. Its structure allows for selective binding to specific biological targets, making it valuable in imaging and tracking cellular processes. For example, derivatives of 7-nitro-2,1,3-benzoxadiazole have been synthesized to study receptor interactions and cellular signaling pathways. These probes exhibit high sensitivity and specificity, enabling researchers to visualize biological phenomena in real-time.

Case Study: Detection of Zinc Ions
A notable application of N-butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is its use in detecting zinc ions in cellular environments. The compound has demonstrated a linear response to Zn²⁺ concentrations ranging from 1 to 10 μM. This selectivity is crucial for studying zinc's role in various physiological processes and diseases .

Application Description Reference
Fluorescent ProbesUsed for imaging cellular processes
Zinc Ion DetectionDetects Zn²⁺ concentrations in biological samples

Therapeutic Development

Anticancer Research
this compound has been investigated for its potential anticancer properties. Studies have shown that compounds derived from benzoxadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of tumor cell proliferation.

Case Study: Synergistic Effects with Chemotherapeutics
Research indicates that the combination of this compound with established chemotherapeutics like Paclitaxel enhances the overall efficacy against prostate tumors. This synergistic effect is attributed to the compound's ability to sensitize cancer cells to treatment while simultaneously targeting specific signaling pathways involved in tumor growth .

Therapeutic Area Findings Reference
Anticancer ActivityInduces apoptosis and inhibits proliferation
Synergistic EffectsEnhances efficacy when combined with Paclitaxel

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science. Its fluorescent characteristics make it suitable for developing advanced materials such as sensors and light-emitting devices.

Case Study: Sensor Development
Recent advancements have focused on creating sensors that utilize the compound's fluorescence properties to detect environmental pollutants or metal ions. These sensors can provide rapid and sensitive detection methods that are essential for environmental monitoring .

Field Application Reference
Material ScienceDevelopment of fluorescent sensors

Mechanism of Action

The mechanism of action of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Features :

  • Core Structure : Piperazine-carboxamide with NBD group.
  • Variable Substituents : Alkyl chains (butyl, hexyl) or aryl groups (fluorophenyl, chlorophenyl).
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility Trends
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide (Target) C₁₆H₂₄N₆O₄* 376.41 Butyl group on piperazine Not reported Moderate lipophilicity
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide C₁₇H₂₄N₆O₄ 376.41 Hexyl group on piperazine Not reported Higher lipophilicity
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) C₂₀H₂₀FN₅O₂ 381.40 4-Fluorophenyl on carboxamide 196.5–197.8 Lower solubility in lipids
2-NBDG (Glucose Uptake Probe) C₁₂H₁₈N₄O₈ 338.30 Glucose analog with NBD Not reported Water-soluble
N-[6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine (C6-NBD Ceramide) C₃₀H₄₈N₆O₅ 572.74 Ceramide-linked NBD Not reported Membrane-integrated

*Note: Exact molecular formula for the target compound is inferred from structural analogs in and .

Key Observations :

  • Aryl Substituents : Fluorophenyl/chlorophenyl groups (e.g., A3 ) reduce lipid solubility but may enhance target specificity via π-π interactions.
  • Functional Group Diversity : 2-NBDG is water-soluble and used for glucose uptake assays, whereas ceramide-linked NBD compounds integrate into lipid bilayers.

Target Compound’s Unique Advantages :

  • The butyl group balances lipophilicity and solubility, making it suitable for both aqueous and membrane-associated assays.
  • The piperazine-carboxamide scaffold may offer tunable binding to enzymes or receptors through substituent modification.

Biological Activity

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide (CAS Number: 653572-00-0) is a chemical compound characterized by its unique benzoxadiazole moiety, which has been studied for various biological activities. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6OC_{15}H_{20}N_{6}O, with a molecular weight of 296.36 g/mol. The structure includes a piperazine ring substituted with a butyl group and a nitro-benzoxadiazole moiety, which contributes to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Glutathione S-transferases (GSTs) : Research indicates that derivatives of 7-nitro-benzoxadiazole can inhibit GSTs, which are crucial in detoxifying harmful compounds in cells. This inhibition leads to increased apoptosis in tumor cells by disrupting the JNK-GSTP1 complex .
  • Fluorescent Detection of Zinc Ions : The compound exhibits high sensitivity for zinc ions (Zn²⁺), demonstrating a linear response in concentrations ranging from 1 to 10 μM. This property allows for in vivo detection of zinc levels in biological systems, such as pancreatic β cells and zebrafish larvae .
  • Antitumor Activity : Preliminary studies have shown that related compounds can induce cytotoxicity in various cancer cell lines through mechanisms involving apoptosis and cell migration inhibition. For example, piperazine derivatives have exhibited significant reductions in cell migration and viability in MDA-MB 231 and U87 MG cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GST InhibitionInduces apoptosis in tumor cells
Zinc Ion DetectionSensitive detection with linear response
CytotoxicityIC₅₀ values ranging from 34 to >100 µM
Cell MigrationSignificant reduction observed

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of piperazine derivatives similar to this compound. The results showed that these compounds significantly reduced the viability of MDA-MB 231 breast cancer cells with an IC₅₀ value lower than that of standard chemotherapeutics like albendazole .

Case Study 2: Apoptotic Pathways
Another study demonstrated that submicromolar concentrations of related benzoxadiazole derivatives triggered apoptotic pathways across several human tumor cell lines. The mechanism was linked to the disruption of cellular antioxidant defenses mediated by GST inhibition .

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